2-Leu-deltorphin
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Overview
Description
2-Leu-deltorphin, also known as deltorphin A or dermenkephalin, is a naturally occurring, exogenous opioid heptapeptide. It is an exorphin with the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2. This compound is endogenous to frogs of the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei, where it is produced in their skin . Deltorphin is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the delta-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deltorphin can be synthesized using classical solution methods. The synthesis involves the sequential addition of protected amino acids, followed by deprotection and purification steps. The peptide is typically purified by means of silica gel column chromatography, eluted with a mixture of ethyl acetate, pyridine, acetic acid, and water (60:20:6:11) .
Industrial Production Methods: Industrial production of deltorphin involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Deltorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methionine residues in deltorphin.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions can be carried out using reagents like N-hydroxysuccinimide (NHS) esters to modify specific amino acid residues.
Major Products: The major products formed from these reactions include oxidized or reduced forms of deltorphin, as well as derivatives with modified amino acid residues.
Scientific Research Applications
Deltorphin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on opioid receptors and their role in pain modulation and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new opioid receptor agonists and antagonists for pharmaceutical applications
Mechanism of Action
Deltorphin exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. Upon binding, deltorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways . These molecular events result in the modulation of pain perception and other physiological responses.
Comparison with Similar Compounds
Deltorphin is unique among opioid peptides due to its high affinity and selectivity for the delta-opioid receptor. Similar compounds include:
Deltorphin I: Another naturally occurring opioid peptide with a similar structure but different amino acid sequence.
Dermorphin: A peptide with high selectivity for the mu-opioid receptor, also found in the skin of Phyllomedusa frogs.
Enkephalins: Endogenous opioid peptides with lower selectivity for the delta-opioid receptor compared to deltorphin.
Deltorphin’s uniqueness lies in its exceptional selectivity and affinity for the delta-opioid receptor, making it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
154722-68-6 |
---|---|
Molecular Formula |
C91H128N20O25 |
Molecular Weight |
1902.1 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1 |
InChI Key |
FDLBMNIMNPXYLL-ZPHIGNHYSA-N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
sequence |
YLFADVASTIGDFFXSI |
Synonyms |
2-Leu-deltorphin deltorphin, D-leucyl(2)- deltorphin, Leu(2)- |
Origin of Product |
United States |
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